

"Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate" physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate</i>
Cat. No.:	B1298080

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An In-depth Technical Guide to Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate**, a substituted aminothiophene with significant potential in medicinal chemistry. This document consolidates available data on its synthesis, characterization, and putative mechanisms of action, serving as a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is a polysubstituted thiophene derivative. Its core structure, the 2-aminothiophene ring, is a well-known pharmacophore found in various biologically active compounds.

Structural Information

Identifier	Value
IUPAC Name	ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate [1]
CAS Number	4815-38-7 [1]
Molecular Formula	C ₁₄ H ₁₅ NO ₂ S [1]
Molecular Weight	261.34 g/mol [1]
SMILES	CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)N [1]
InChI	InChI=1S/C14H15NO2S/c1-3-17-14(16)11-9(2)12(18-13(11)15)10-7-5-4-6-8-10/h4-8H,3,15H2,1-2H3 [1]

Physical Properties

A comprehensive summary of the known physical properties is presented below. It is important to note that some data, such as boiling point and density, are not consistently reported in the literature and may be predicted values.

Property	Value	Source
Physical Form	Crystals or powder or crystalline powder	Thermo Fisher Scientific
Color	Yellow	Thermo Fisher Scientific
Melting Point	92-97 °C	Sigma-Aldrich
Boiling Point	Data not available	
Density	Data not available	
Solubility	Soluble in DMSO and ethanol. Solubility in water is expected to be low.	Inferred from general properties of similar organic compounds.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate**.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. Based on the structure and data from analogous compounds, the expected chemical shifts (δ) in ppm are:

Protons	Chemical Shift (ppm)	Multiplicity	Integration
Ethyl (-CH ₃)	~1.3	Triplet	3H
Methyl (-CH ₃)	~2.3	Singlet	3H
Ethyl (-CH ₂)	~4.2	Quartet	2H
Amino (-NH ₂)	~6.1 (broad)	Singlet	2H
Phenyl (Ar-H)	~7.2-7.5	Multiplet	5H

Note: The chemical shift of the -NH₂ protons can be variable and may exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Expected chemical shifts (δ) in ppm are:

Carbon	Chemical Shift (ppm)
Ethyl (-CH ₃)	~14
Methyl (-CH ₃)	~18
Ethyl (-CH ₂)	~60
Thiophene C3	~105
Thiophene C4	~118
Phenyl (Ar-C)	~126-129
Thiophene C5	~132
Phenyl (Ar-C, quaternary)	~138
Thiophene C2	~162
Carbonyl (C=O)	~166

FT-IR Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies (ν) in cm^{-1} include:

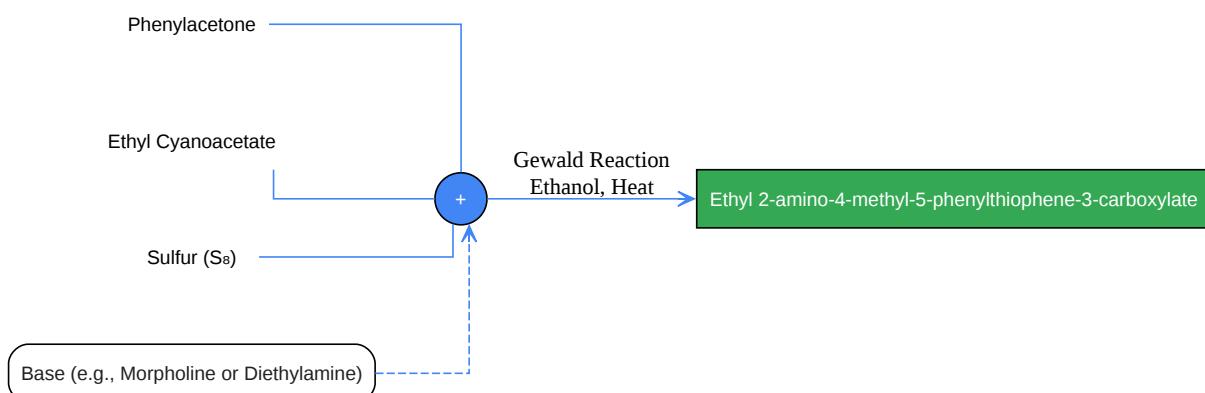
Functional Group	Wavenumber (cm^{-1})	Intensity
N-H stretch (amino group)	3400-3300	Medium
C-H stretch (aromatic)	3100-3000	Medium
C-H stretch (aliphatic)	3000-2850	Medium
C=O stretch (ester)	~1680	Strong
C=C stretch (aromatic/thiophene)	1600-1450	Medium
C-N stretch	1350-1250	Medium
C-O stretch	1250-1050	Strong

Experimental Protocols

Synthesis via Gewald Reaction

The most common and efficient method for the synthesis of **Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate** is the Gewald three-component reaction.[\[2\]](#)[\[3\]](#)

Reaction Scheme:



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Figure 1: General workflow for the Gewald synthesis of the title compound.

Detailed Protocol:

- **Reactant Mixture:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylacetone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in absolute ethanol.
- **Catalyst Addition:** To the stirred mixture, add a catalytic amount of a suitable base, such as morpholine or diethylamine (approximately 0.2 equivalents).

- Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C in ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.
- Isolation and Purification: Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials and soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
- Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

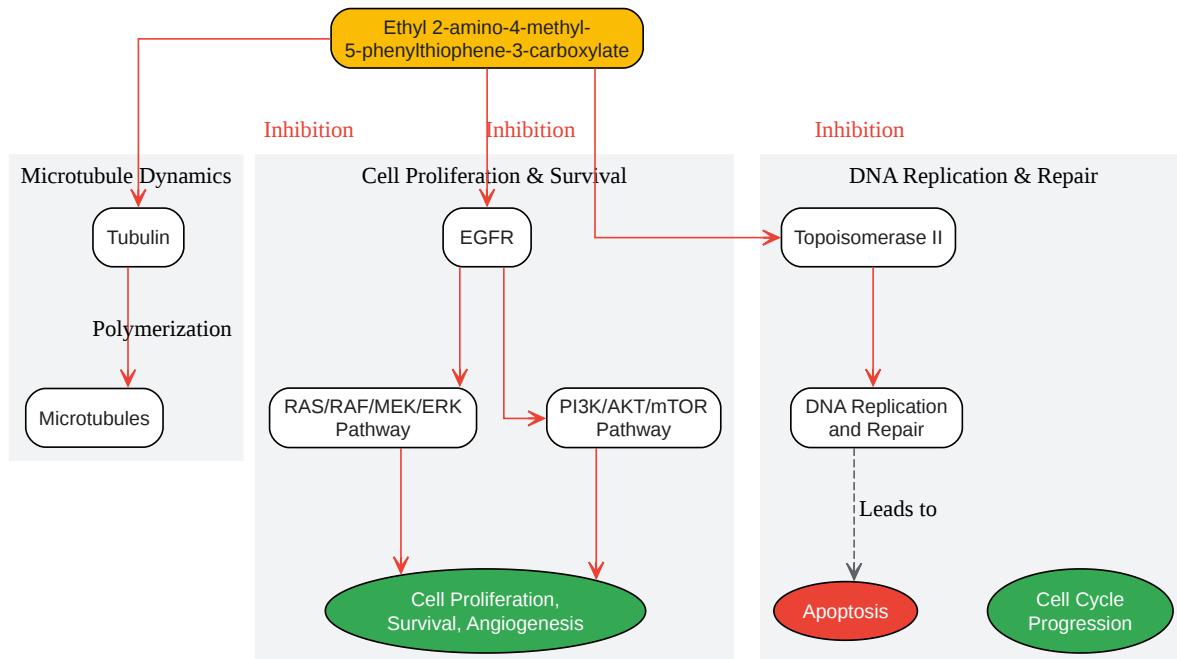
Biological Activity and Potential Signaling Pathways

Substituted 2-aminothiophenes are a class of compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial and anticancer properties. While specific studies on **Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate** are limited, the mechanisms of action can be inferred from studies on structurally similar compounds.

Anticancer Activity

The anticancer potential of aminothiophene derivatives is believed to stem from their ability to interfere with key cellular processes essential for cancer cell proliferation and survival.

Proposed Mechanisms of Anticancer Action:



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Figure 2: Putative anticancer signaling pathways affected by the title compound.

- **Inhibition of Tubulin Polymerization:** Many thiophene derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.
- **Kinase Inhibition:** The compound may act as an inhibitor of various protein kinases involved in cancer cell signaling. A key target for similar heterocyclic compounds is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Inhibition of EGFR blocks downstream

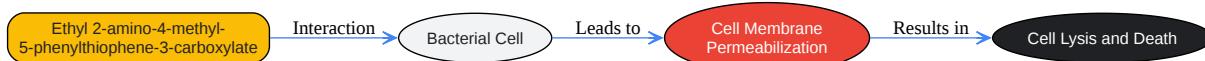
signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis.

- **Topoisomerase Inhibition:** Some thiophene analogs have been found to inhibit topoisomerases, enzymes that are essential for managing DNA topology during replication and transcription. Inhibition of these enzymes leads to DNA damage and the induction of apoptosis.

Antimicrobial Activity

The structural features of **Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate** suggest potential as an antimicrobial agent.

Proposed Mechanism of Antimicrobial Action:



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Figure 3: Proposed workflow for the antimicrobial action of the title compound.

- **Disruption of Cell Membrane Integrity:** A plausible mechanism of antimicrobial action for this class of compounds is the disruption of the bacterial cell membrane. The lipophilic nature of the thiophene and phenyl rings may facilitate insertion into the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

Conclusion

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is a versatile heterocyclic compound with a promising profile for applications in drug discovery. Its straightforward synthesis via the Gewald reaction and the potential for diverse biological activities, particularly in the realms of oncology and infectious diseases, make it an attractive scaffold for further investigation and derivatization. This technical guide provides a foundational understanding of its properties and potential mechanisms of action, intended to facilitate future research and

development efforts. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

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References

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- To cite this document: BenchChem. ["Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate" physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1298080#ethyl-2-amino-4-methyl-5-phenylthiophene-3-carboxylate-physical-and-chemical-properties]

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